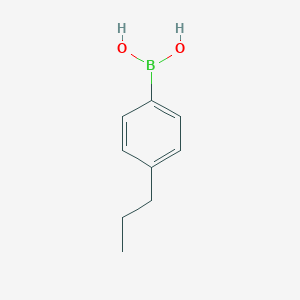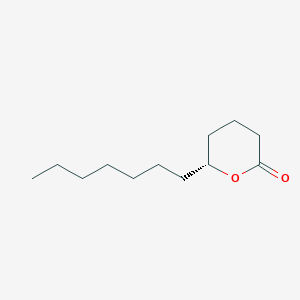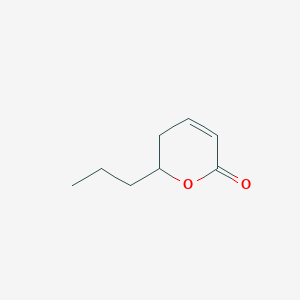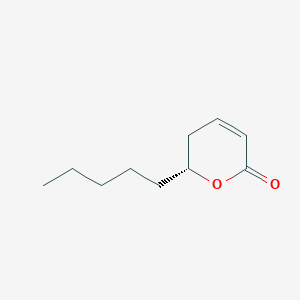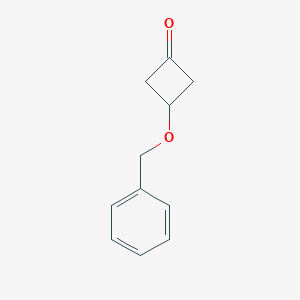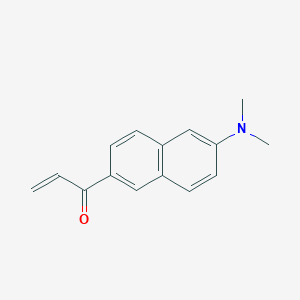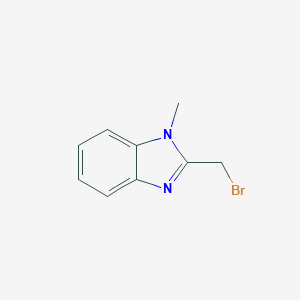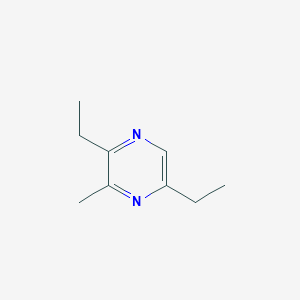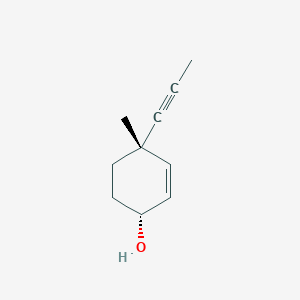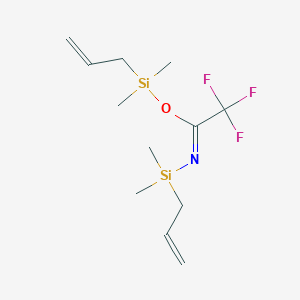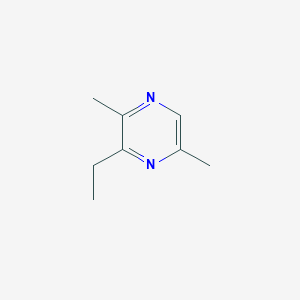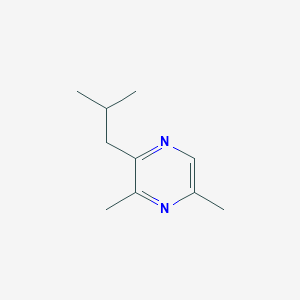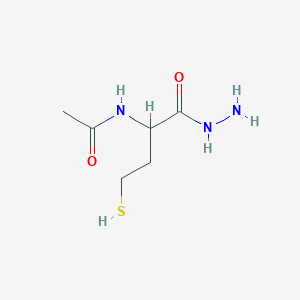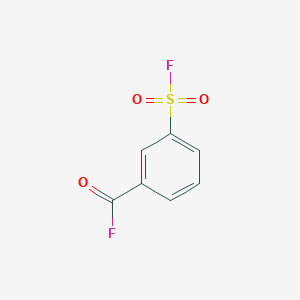
氯-(4-苯基苯基)-二(丙烷-2-基)硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a compound that falls within the class of chlorosilanes, which are known for their versatility in organic synthesis and material science. Although the specific compound is not directly studied in the provided papers, the general behavior and reactivity of chlorosilanes can be inferred from the research on similar compounds.
Synthesis Analysis
The synthesis of chlorosilanes can be achieved through various methods. One such method is the Friedel–Crafts type cycloalkylation of biphenyl with (dichloroalkyl)chlorosilanes, which can produce fluorenyl-substituted chlorosilanes . Another approach involves the photocatalytic activation of hydrosilanes to silyl chlorides using neutral eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . These methods highlight the potential pathways for synthesizing complex chlorosilanes, including Chloro-(4-phenylphenyl)-di(propan-2-yl)silane.
Molecular Structure Analysis
The molecular structure of chlorosilanes can be quite complex, as seen in the synthesis and characterization of new dinuclear pentacoordinate silicon(IV) complexes with bridging imido-nitrogen ligand atoms . These structures are typically characterized using techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy, which provide detailed insights into the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Chlorosilanes can undergo various chemical reactions, including substituent exchange reactions in the presence of aluminum chloride, as studied with chloro(ethyl)silanes and chloro(phenyl)silanes . These reactions can lead to the formation of new chlorosilane compounds with different substituents attached to the silicon atom. Additionally, the reductive coupling of chlorosilanes by lithium can be used for the synthesis of organosilane polymers, although side reactions such as silylation of the phenyl ring can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. These properties can be analyzed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy . The reactivity of chlorosilanes can vary depending on the number of methyl groups on the silicon atom and the alkyl chain length, as demonstrated in the synthesis of fluorenyl-substituted chlorosilanes .
科学研究应用
反应性和合成
- 有机硼化和氢硼化反应:硅烷衍生物发生有机硼化和氢硼化反应,导致形成硅杂环和硅杂环丁烯衍生物。这证明了它们在合成复杂的含硅环状化合物中的用途,这些化合物在有机合成和材料科学中引起关注 (Khan 等人,2009)。
配位化学
- 配位网络:四面体硅烷构件,如四(4-氰基苯基)硅烷,与银离子形成配位网络,展示了硅烷在构建具有特定电子或光子性质的扩展固体结构中的潜力 (Liu & Tilley,1997)。
电子学和光子学
- 电子传输材料:已经合成了具有宽能隙和不同吸电子基团的硅烷衍生物,用作有机电磷光器件中的电子传输材料,突出了它们在开发高效和高性能电子器件中的重要性 (Chung 等人,2015)。
材料科学
- 聚合物材料:对聚甲硅烷的研究(它们是无定形氢化硅/碳合金 (a-SiC:H) 的前体)为在半导体和涂层中具有潜在应用的材料提供了一条途径,展示了硅烷化合物在材料科学应用中的多功能性 (Hager 等人,1989)。
化学键合和稳定性
- 稳定性研究:在各种条件下研究芳基氯代硅烷中硅碳键的稳定性,有助于理解硅烷基材料的反应性和耐久性,这对它们在恶劣环境中的应用至关重要 (Andrianov & Odinets,1957)。
安全和危害
As Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is not intended for human or veterinary use, it should be handled with care to avoid exposure1. Specific safety and hazard information should be provided by the manufacturer or supplier.
未来方向
The future directions for research on Chloro-(4-phenylphenyl)-di(propan-2-yl)silane could include exploring its potential applications in various fields, such as materials science or medicinal chemistry. However, more research is needed to fully understand its properties and potential uses.
属性
IUPAC Name |
chloro-(4-phenylphenyl)-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClSi/c1-14(2)20(19,15(3)4)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQTFEGJDSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

